1-Benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
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Overview
Description
1-Benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzyl group, a pyrrolidinone ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea typically involves the reaction of benzyl isothiocyanate with 3-(2-oxopyrrolidin-1-yl)propylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient and cost-effective production. Additionally, continuous flow reactors could be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonylurea.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of sulfonylurea derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It may be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiourea moiety may play a crucial role in binding to these targets, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
1-Benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea: Similar structure but with a urea moiety instead of thiourea.
1-Benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate: Contains a carbamate group instead of thiourea.
1-Benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]sulfonamide: Features a sulfonamide group in place of thiourea.
Uniqueness: 1-Benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical and biological properties. Thiourea derivatives are known for their ability to form strong hydrogen bonds and interact with various biological targets, making them valuable in medicinal chemistry.
Properties
IUPAC Name |
1-benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c19-14-8-4-10-18(14)11-5-9-16-15(20)17-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVOISMUMLDWHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=S)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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